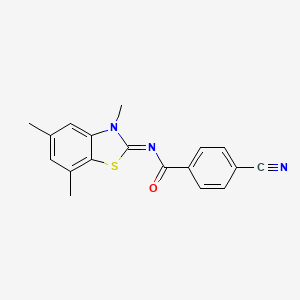

4-cyano-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyanoacetamides, which ‘4-cyano-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide’ is a part of, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Derivative Development Researchers have developed various synthetic strategies and derivatives of related compounds, focusing on enhancing their application in medicinal chemistry and material science. For instance, Baheti et al. (2002) introduced a method for preparing 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one, showcasing the compound's potential in synthesizing biologically active molecules (K. Baheti, S. B. Kapratwar, & S. V. Kuberkar, 2002). Similarly, Smolii et al. (2001) elaborated on the stabilization of phosphonium ylides with a cyano group, leading to novel compounds that contribute to the development of materials with unique properties (O. B. Smolii, S. Panchishin, V. V. Pirozhenko, & B. S. Drach, 2001).

Anticancer and Biological Activities The pursuit of novel anticancer agents has led to the synthesis of indapamide derivatives, showing significant proapoptotic activity. Yılmaz et al. (2015) reported on derivatives demonstrating high activity against melanoma cell lines, indicating the therapeutic potential of benzothiazole compounds in cancer treatment (Ö. Yılmaz et al., 2015). Another study by Siddiqui et al. (2009) highlighted the anticonvulsant and anti-nociceptive properties of triazino[2,1-b][1,3]benzothiazole derivatives, emphasizing the benzothiazole scaffold's versatility in drug design (N. Siddiqui et al., 2009).

Chemical Sensing and Material Science Recent developments include the creation of fluorescent probes for detecting biological molecules. Yu et al. (2018) developed a benzothiazole-based probe for cysteine detection, showcasing its application in living cells and on test paper, demonstrating the compound's utility in biochemical sensing (Yuewen Yu et al., 2018). Moreover, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives by Younes et al. (2020) for fluoride anion sensing illustrates the compound's role in developing new materials for environmental monitoring (E. A. Younes et al., 2020).

Antibacterial and Antimicrobial Applications Compounds synthesized from benzothiazole derivatives have shown promising antibacterial and antimicrobial properties. Studies like that by Obasi et al. (2017) on N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes demonstrated significant activity against various bacterial strains, highlighting the compound's potential in addressing antibiotic resistance (L. N. Obasi et al., 2017).

Eigenschaften

IUPAC Name |

4-cyano-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c1-11-8-12(2)16-15(9-11)21(3)18(23-16)20-17(22)14-6-4-13(10-19)5-7-14/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHCXAAZMQWVRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-[4-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2734373.png)

![5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2734376.png)

![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2734381.png)

![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2734382.png)

![N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2734389.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)

![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)